molecular formula C18H13NO6 B6360584 2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione CAS No. 39597-32-5

2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione

Cat. No.: B6360584
CAS No.: 39597-32-5
M. Wt: 339.3 g/mol
InChI Key: WCUAOKCKZVITLV-UHFFFAOYSA-N
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Description

2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione is a complex organic compound with the molecular formula C18H13NO6 This compound is characterized by its unique structure, which includes a methylene bridge connecting a dimethoxy-nitrophenyl group to an indane-1,3-dione moiety

Preparation Methods

The synthesis of 2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out.

Chemical Reactions Analysis

2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can lead to carboxylic acids.

Scientific Research Applications

2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups and the indane-1,3-dione moiety also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar compounds to 2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione include:

    2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: This compound has a similar nitrophenyl group but differs in the presence of an acetonitrile group instead of the indane-1,3-dione moiety.

    Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate: This compound features a nitrophenyl group attached to a pyridine ring with carboxylate groups, offering different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-24-15-8-10(14(19(22)23)9-16(15)25-2)7-13-17(20)11-5-3-4-6-12(11)18(13)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUAOKCKZVITLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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